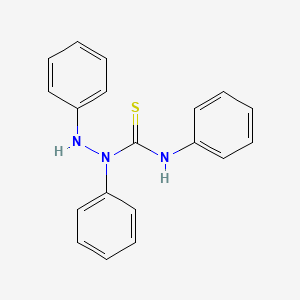
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one can be achieved through several methods. One common approach involves the reaction of thiourea with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound’s sulfur and oxygen atoms also play a role in its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-methylthiazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
5-(Chloromethyl)furfural: Contains a furan ring instead of an oxathiolan ring
Uniqueness
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is unique due to its oxathiolan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of sulfur and oxygen atoms in the ring makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
96242-88-5 |
|---|---|
Molekularformel |
C5H9ClO2S |
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C5H9ClO2S/c1-4-8-5(2-6)3-9(4)7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
HYOVPQYZUVXCHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(CS1=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
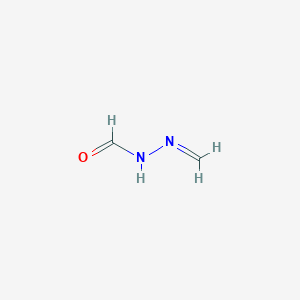
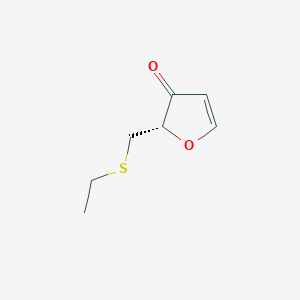
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
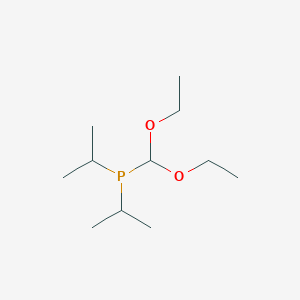
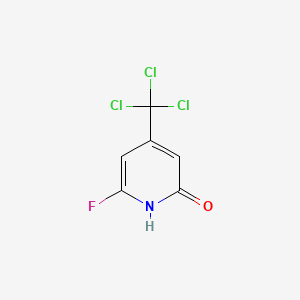
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)

![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)


![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
